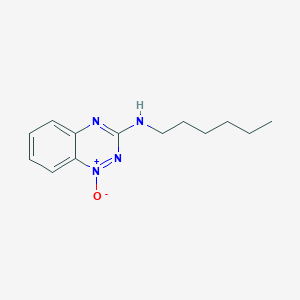

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Description

N-Hexyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a synthetic benzotriazine derivative characterized by a hexyl chain at the 3-amino position and a sulfoxide (1-oxo) group at the 1-position.

Properties

CAS No. |

921933-22-4 |

|---|---|

Molecular Formula |

C13H18N4O |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C13H18N4O/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)17(18)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15,16) |

InChI Key |

APGWBGJJJIUMFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=NC2=CC=CC=C2[N+](=N1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 1,2,4-benzotriazin-3-one with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Benzotriazin-3-amine Derivatives

Key Observations :

- Oxidation State : The 1-oxo group in the N-hexyl derivative contrasts with the 1,4-dioxides (e.g., Tirapazamine), which exhibit higher electron affinity and bioreductive activation under hypoxia .

- Substituent Effects : The hexyl chain at the 3-position may improve membrane permeability but reduce aqueous solubility compared to shorter alkyl or methoxyethyl groups (e.g., SR 4941) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural analogs.

Key Insights :

- The hexyl chain increases XLogP3 (lipophilicity) compared to Tirapazamine, which may enhance tumor penetration but reduce solubility .

- Mono-oxide derivatives (1-oxo) generally exhibit lower topological polar surface areas than dioxides, suggesting altered hydrogen-bonding capacity .

Hypoxic Selectivity and Bioreduction:

- Tirapazamine: Requires bioreduction to a radical anion, which induces DNA strand breaks under hypoxia via proton abstraction . Its 1,4-dioxide structure facilitates one-electron reduction potentials (E(1)) of ~-456 mV, critical for hypoxic activation .

- However, the hexyl chain may promote passive diffusion into hypoxic tumor cores .

Anticancer Efficacy:

- 3-Alkyl Substituted Derivatives : SR 4895 (3-ethyl) and SR 4941 (3-methoxyethyl) demonstrate superior in vivo activity to Tirapazamine, with IC₅₀ values < 10 µM in hypoxic cells .

- Halogenated Derivatives : 7-Fluoro and 7-bromo analogs show moderate activity but highlight the impact of electronegative substituents on DNA interaction .

Biological Activity

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C13H17N5O4

Molecular Weight: 307.31 g/mol

CAS Number: 921933-60-0

IUPAC Name: N-hexyl-7-nitro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

Canonical SMILES: CCCCCCN1=N+[O-]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features suggest potential interactions with biological targets that could lead to therapeutic applications.

Anticancer Activity

In a study evaluating novel benzotriazine derivatives, this compound demonstrated significant anticancer properties. The compound was tested against a panel of cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Ovarian Cancer | OVCAR3 | 5.0 | Significant growth inhibition |

| Non-Small Cell Lung | A549 | 7.5 | Moderate cytotoxicity |

| Prostate Cancer | PC3 | 6.0 | Non-cytotoxic at low doses |

These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies showed promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Strong |

| Staphylococcus aureus | 64 | Moderate |

| Acinetobacter baumannii | 16 | Very Strong |

These results indicate that this compound has substantial potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of N-Hexyl derivatives in inhibiting tumor growth in xenograft models. The study reported that treatment with the compound led to a significant reduction in tumor size compared to controls.

Case Study 2: Safety Profile

Another investigation focused on the safety profile of this compound indicated minimal cytotoxicity towards human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index. This is crucial for developing drugs with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.